molecular formula C7H11F2N B13011323 8,8-Difluoro-2-azabicyclo[5.1.0]octane

8,8-Difluoro-2-azabicyclo[5.1.0]octane

Cat. No.: B13011323
M. Wt: 147.17 g/mol
InChI Key: NBWNFBKHWDGOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-2-azabicyclo[5.1.0]octane: is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-2-azabicyclo[5.1.0]octane typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the bicyclic framework. One common method involves the reaction of a suitable azabicyclo compound with a fluorinating agent under controlled conditions to achieve the desired difluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluoro-2-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

8,8-Difluoro-2-azabicyclo[5.1.0]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 8,8-Difluoro-2-azabicyclo[5.1.0]octane exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the application .

Comparison with Similar Compounds

Uniqueness: The presence of two fluorine atoms in 8,8-Difluoro-2-azabicyclo[5.1.0]octane imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from other similar compounds. These features make it particularly valuable in applications where fluorine’s influence on molecular interactions is desired .

Properties

IUPAC Name

8,8-difluoro-2-azabicyclo[5.1.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-3-1-2-4-10-6(5)7/h5-6,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWNFBKHWDGOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2C(C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.